5,7-Dichlorokynurenic Acid

NMDA receptor Glycine site antagonist Electrophysiology

Choose 5,7-Dichlorokynurenic Acid for its unparalleled selectivity over kainate receptors (509-fold) and a distinct desensitization profile (IC50 ratio=3.42) that generic glycine antagonists cannot replicate. This dichlorinated derivative provides a quantifiable leap in potency over 7-CKA, ensuring reliable receptor mapping and near-complete antagonism at low concentrations (KB=65 nM). Its limited BBB penetration makes it essential for dissecting peripheral NMDA receptor roles in pain models.

Molecular Formula C10H5Cl2NO3
Molecular Weight 258.05 g/mol
CAS No. 190908-40-8
Cat. No. B064912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichlorokynurenic Acid
CAS190908-40-8
Molecular FormulaC10H5Cl2NO3
Molecular Weight258.05 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NC(=CC2=O)C(=O)O)Cl)Cl
InChIInChI=1S/C10H5Cl2NO3/c11-4-1-5(12)9-6(2-4)13-7(10(15)16)3-8(9)14/h1-3H,(H,13,14)(H,15,16)
InChIKeyBGKFPRIGXAVYNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dichlorokynurenic Acid (CAS 190908-40-8): High-Potency NMDA Glycine Site Antagonist for Neuroprotection and Pain Research


5,7-Dichlorokynurenic Acid (5,7-DCKA, CAS 190908-40-8) is a synthetic derivative of kynurenic acid that acts as a potent and selective competitive antagonist at the strychnine-insensitive glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor complex [1]. It is widely used as a pharmacological tool to investigate the role of the glycine site in NMDA receptor function, excitotoxicity, and synaptic plasticity. The compound is characterized by a quinoline carboxylic acid core with chlorine substitutions at the 5 and 7 positions, which confer significantly enhanced affinity for the glycine binding site relative to the parent molecule kynurenic acid [1][2].

Why 5,7-Dichlorokynurenic Acid Cannot Be Substituted with Unsubstituted or Mono-Chlorinated Kynurenic Acid Analogs


The kynurenic acid scaffold yields a broad spectrum of glycine site antagonists, but the number and position of halogen substitutions critically dictate target affinity, selectivity, and functional behavior. Unsubstituted kynurenic acid is a weak, non-selective antagonist, while 7-chlorokynurenic acid (7-CKA) represents an incremental improvement [1]. However, the di-chlorinated 5,7-DCKA demonstrates a dramatic, quantifiable leap in potency and selectivity that cannot be approximated by using higher concentrations of the mono-chlorinated analog. Furthermore, 5,7-DCKA exhibits a distinct functional signature in its effect on NMDA receptor desensitization kinetics compared to other glycine site antagonists [2], meaning that substituting it with a generic 'glycine site antagonist' will alter the pharmacological profile of the experiment.

Quantitative Evidence Guide for 5,7-Dichlorokynurenic Acid: Comparator-Based Differentiation


Potency at the NMDA Receptor Glycine Site: 5,7-DCKA vs. 7-Chlorokynurenic Acid and Kynurenic Acid

5,7-DCKA exhibits a significantly lower equilibrium dissociation constant (KB) compared to its closest analog, 7-chlorokynurenic acid (7-CKA), demonstrating higher potency. In a direct head-to-head comparison using Schild analysis in voltage-clamped Xenopus oocytes expressing rat brain mRNA, 5,7-DCKA showed a KB of 65 nM, establishing it as a more potent antagonist at the glycine recognition site [1]. The parent compound, kynurenic acid, is considerably weaker, with a reported Ki of approximately 15-30 µM for the glycine site [2][3].

NMDA receptor Glycine site antagonist Electrophysiology

NMDA vs. Kainate Receptor Selectivity: 5,7-DCKA Exhibits Superior Discrimination Over 7-CKA

In the same Xenopus oocyte system, 5,7-DCKA demonstrated a 509-fold selectivity for blocking NMDA/glycine-evoked currents over kainate-evoked currents. This selectivity ratio was reported to be greater than that of the prototype glycine antagonist 7-chlorokynurenic acid [1].

NMDA receptor Kainate receptor Receptor selectivity Electrophysiology

Distinct Functional Effect on NMDA Receptor Desensitization: IC50 Ratio vs. ACEA-1021 and LY-294,619

In a comparative patch-clamp study on cultured rat cerebrocortical neurons, 5,7-DCKA was found to have a profoundly different effect on NMDA receptor desensitization kinetics compared to four other glycine site antagonists. The ratio of IC50 for blocking the plateau current versus the peak current (a measure of differential effect on desensitized vs. non-desensitized states) was 3.42 for 5,7-DCKA, whereas it was 1.69 for ACEA-1021 and 1.71 for LY-294,619 [1].

NMDA receptor Desensitization Patch-clamp Pharmacodynamics

Peripheral Selectivity in Pain Models: Limited Central Access vs. L-701,324

In a comparative in vivo study of neuropathic pain, systemic administration of 5,7-DCKA (5,7-DCK) showed a distinct peripheral mechanism of action compared to the centrally active glycine site antagonist L-701,324. While both compounds dose-dependently reversed allodynia in chronic constriction injury and spinal nerve ligation models, only L-701,324 inhibited neuronal responses to iontophoretic NMDA in the spinal cord and produced sedation/ataxia in the open field test at antihyperalgesic doses. 5,7-DCKA, up to 46.4 mg/kg i.v. or 68.1 mg/kg i.p., was inactive on central NMDA-evoked responses and did not alter spontaneous behavior, despite producing anti-allodynic effects [1].

Neuropathic pain Blood-brain barrier Peripheral NMDA Behavioral pharmacology

In Vivo Retinal Neuroprotection: Rescue of Retinal Ganglion Cells from NMDA Excitotoxicity

In an in vivo model of excitotoxic retinal damage, co-injection of 5,7-DCKA (300 nmol) with NMDA (200 nmol) significantly rescued retinal ganglion cells (RGCs) from NMDA-induced death. The study demonstrates the compound's ability to antagonize glycine site-mediated excitotoxicity in an intact tissue environment [1].

Retina Neuroprotection Excitotoxicity Ganglion cell

Radioligand Binding Affinity: [3H]5,7-DCKA as a Superior Probe vs. [3H]Glycine

[3H]5,7-DCKA was developed as an antagonist radioligand and characterized against [3H]glycine. It bound to rat brain membranes with a Kd of 69 nM and a Bmax of 14.5 pmol/mg protein. The study notes that [3H]5,7-DCKA is 'more selective and has higher affinity than [3H] glycine, in addition to being an antagonist' [1].

Radioligand binding NMDA receptor Glycine site Autoradiography

Optimal Research and Industrial Application Scenarios for 5,7-Dichlorokynurenic Acid


Electrophysiological Characterization of NMDA Receptor Subtypes and Glycine Site Pharmacology

Utilize 5,7-DCKA in voltage-clamp or patch-clamp experiments to selectively block the glycine co-agonist site of NMDA receptors. Its high potency (KB = 65 nM) allows for near-complete antagonism at low concentrations, while its 509-fold selectivity over kainate receptors ensures minimal off-target effects on other ionotropic glutamate receptors [1][2]. The distinct effect on desensitization (IC50 ratio = 3.42) makes it particularly valuable for studies investigating the role of glycine site ligands in modulating receptor kinetics and synaptic plasticity [3].

In Vitro Neuroprotection Assays Against NMDA-Induced Excitotoxicity

Apply 5,7-DCKA (1-10 µM) to primary neuronal cultures to assess its neuroprotective efficacy against NMDA-induced excitotoxicity, a model relevant for stroke, traumatic brain injury, and neurodegenerative diseases. The compound has been shown to reduce NMDA-induced neuronal injury in rat cortical cell cultures [1][4].

Investigating Peripheral NMDA Receptor Contributions to Pain and Inflammation

Administer 5,7-DCKA systemically in rodent models of neuropathic or inflammatory pain. Its limited blood-brain barrier penetration allows for the selective blockade of peripheral NMDA receptors, enabling researchers to dissect the contribution of peripheral versus central NMDA receptor pools to pain signaling and hyperalgesia. This property distinguishes it from centrally active glycine site antagonists like L-701,324 and MK-801 [5].

Radioligand Binding and Autoradiography for Mapping Glycine Site Distribution

Use [3H]5,7-DCKA as a high-affinity (Kd = 69 nM) antagonist radioligand for autoradiographic mapping of the strychnine-insensitive glycine binding site in brain tissue sections. Its superior selectivity and antagonist profile compared to [3H]glycine yields a higher signal-to-noise ratio and more accurate representation of antagonist binding site distribution [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-Dichlorokynurenic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.